molecular formula C19H20N4OS B11980230 5-(4-tert-butylphenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(4-tert-butylphenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B11980230
M. Wt: 352.5 g/mol
InChI Key: XSXRWQPZBWOOJZ-FKTOWYLZSA-N
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Description

5-(4-tert-butylphenyl)-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-Butylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction.

    Attachment of the Furyl-Propenylidene Group: This can be done through a condensation reaction with furfural or a similar compound.

    Hydrosulfide Introduction: This step may involve the reaction of the triazole derivative with hydrogen sulfide or a sulfide donor under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions tailored for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the triazole ring or the furyl-propenylidene group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.

    Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.

Medicine

    Drug Development: The compound may be investigated for its potential therapeutic effects, such as antifungal or anticancer activities.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring may play a crucial role in binding to these targets, while the hydrosulfide group may contribute to the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Furyl Derivatives: Compounds containing the furyl group.

    Hydrosulfide Compounds: Compounds with hydrosulfide groups.

Uniqueness

The uniqueness of 5-(4-tert-butylphenyl)-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C19H20N4OS

Molecular Weight

352.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4OS/c1-19(2,3)15-10-8-14(9-11-15)17-21-22-18(25)23(17)20-12-4-6-16-7-5-13-24-16/h4-13H,1-3H3,(H,22,25)/b6-4+,20-12+

InChI Key

XSXRWQPZBWOOJZ-FKTOWYLZSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CO3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC=CC3=CC=CO3

Origin of Product

United States

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